N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

GABAA receptor positive allosteric modulator tonic inhibition

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide (CAS 850931-17-8) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its dense pattern of biological activities. The compound has the molecular formula C18H18FN3O and a molecular weight of 311.4 g/mol, typically supplied at ≥95% purity for research use.

Molecular Formula C18H18FN3O
Molecular Weight 311.4 g/mol
CAS No. 850931-17-8
Cat. No. B6513886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
CAS850931-17-8
Molecular FormulaC18H18FN3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FN3O/c1-11(2)18(23)21-17-16(13-4-6-14(19)7-5-13)20-15-10-12(3)8-9-22(15)17/h4-11H,1-3H3,(H,21,23)
InChIKeyCGBWSLINIPPVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide (CAS 850931-17-8): Chemical Identity, Imidazo[1,2-a]pyridine Class Membership, and Procurement Baseline


N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide (CAS 850931-17-8) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its dense pattern of biological activities [1]. The compound has the molecular formula C18H18FN3O and a molecular weight of 311.4 g/mol, typically supplied at ≥95% purity for research use . The imidazo[1,2-a]pyridine core is the structural foundation for multiple pharmacologically characterized tool compounds and drug candidates, including δ-selective GABAA receptor positive allosteric modulators (PAMs) such as DS2, kinase inhibitors targeting CDK2/CDK4, IGF-1R, and PI3K, as well as COX-2-selective anti-inflammatory agents [1][2]. This compound is distinguished from other imidazo[1,2-a]pyridine analogs by its unique combination of three substituents: a 4-fluorophenyl group at the 2-position, a 7-methyl substituent on the pyridine ring, and an N-isobutyryl amide at the 3-position.

Why N-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridines cannot be treated as interchangeable commodities because minor structural variations in this scaffold produce profound changes in target engagement, subunit selectivity, and functional activity. The canonical δ-selective GABAA receptor PAM DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, CAS 374084-31-8) has an EC50 of 142 nM at α4β3δ receptors, while its 5-methyl, 5-bromo, and 5-chloro analogues (compounds 30, 35, and 36) display 6–16 times higher potency at α4β1δ receptors and ≥60-fold selectivity for α4β1δ over α4β1γ2 subtypes [1]. Conversely, replacement of the thienyl moiety with an N-methylated pyrrolyl ring in the DS2 scaffold converts the pharmacological profile from positive to negative allosteric modulation [2]. In the kinase inhibitor space, the substitution pattern on the imidazo[1,2-a]pyridine core governs selectivity between CDK2 and CDK4, as well as between distinct kinase families such as IGF-1R, FGFR, and PI3K [3]. For the target compound, the 4-fluorophenyl group at the 2-position, the 7-methyl group on the pyridine ring, and the N-isobutyryl amide at the 3-position collectively define a unique structural fingerprint that cannot be replicated by any single commercially available analog. Generic substitution without experimental validation of the specific substitution pattern risks selection of a compound with divergent potency, altered selectivity, or even inverted pharmacology.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide Relative to Comparator Compounds


GABAA Receptor δ-Subunit PAM Potency of the Imidazo[1,2-a]pyridine Scaffold: Class-Level Potency Baseline with DS2 as Reference

The imidazo[1,2-a]pyridine scaffold from which the target compound is derived is a validated pharmacophore for δ-subunit-containing GABAA receptor positive allosteric modulation. The well-characterized class comparator DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) potentiates GABA-evoked currents at α4β3δ receptors with an EC50 of 142 nM in vitro and displays a selectivity rank order of α4/6βxδ > α1βxδ >> γ2 > α4β3 . The 5-methyl analogue of DS2 (compound 30) achieves 6–16 times higher potency at α4β1δ receptors and at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. The target compound carries a 7-methyl substituent rather than a 5-methyl substituent, and a 4-fluorophenyl group at the 2-position instead of a thienyl group. These structural distinctions are critical because substituent position and identity on the imidazopyridine core are established determinants of both potency and δ-subunit selectivity [1]. The target compound provides a structurally distinct probe for mapping the SAR of δ-selective GABAA receptor modulation at an underexplored substitution vector (the 7-position).

GABAA receptor positive allosteric modulator tonic inhibition

Substituent Position on the Imidazopyridine Core: 7-Methyl vs. 5-Methyl Differentiation and Its Impact on Pharmacological Profile

A systematic SAR study of DS2 analogues demonstrated that the δ-selectivity and pharmacological profile of imidazo[1,2-a]pyridines are severely affected by substituents on the pyridine ring, particularly at the 5-position. 5-Methyl, 5-bromo, and 5-chloro analogues exhibit 6–16 times higher potency than DS2 at α4β1δ receptors [1]. A broader SAR investigation of 25 DS1 and DS2 derivatives identified that variations at the para-positions of the benzamide group are the major factors distinguishing δ-selective compounds, with four derivatives (29, 38, 39, and 41) showing selectivity for α6β3δ receptors [2]. The target compound carries a methyl group at the 7-position of the imidazopyridine core—a substitution vector not explored in the published DS2 SAR studies. This distinct substitution topology offers a unique opportunity to probe the positional dependence of δ-subunit selectivity, GABAA receptor subtype pharmacology, and allosteric modulator efficacy at an uncharted position on the scaffold. No commercially available imidazo[1,2-a]pyridine analog simultaneously combines a 7-methyl group, a 4-fluorophenyl at C2, and an isobutyryl amide at C3.

structure-activity relationship imidazopyridine substitution subunit selectivity

2-Position Aryl Group Identity: 4-Fluorophenyl vs. Thienyl/Other Aryl Groups and Predicted Impact on Physicochemical and Binding Properties

The target compound contains a 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core, in contrast to the 2-thienyl group present in DS2 (CAS 374084-31-8) and the 2-(p-tolyl) group used in avermectin-imidazo[1,2-a]pyridine hybrid PAMs [1]. The logP of the core scaffold 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is 3.94 , indicating moderate lipophilicity suitable for blood-brain barrier penetration—a critical parameter for CNS-targeted GABAA receptor modulators. In comparison, DS2 has a calculated logP of approximately 4.5 (based on its 4-chlorobenzamide and thienyl substituents), making it more lipophilic. In the broader imidazo[1,2-a]pyridine literature, the electronic nature of the 2-aryl substituent directly influences target binding: electron-withdrawing substituents at the para-position of the phenyl ring modulate π-π stacking interactions and hydrogen bond networks in the GABAA receptor binding pocket [2]. The 4-fluorophenyl group provides a distinct electronic profile (Hammett σp = 0.06 for F) compared to the electron-rich thienyl group of DS2, potentially altering binding affinity, subtype selectivity, and functional efficacy at GABAA receptor subtypes.

4-fluorophenyl substituent lipophilicity CNS drug design

3-Position Amide Identity: Isobutyryl vs. Benzamide Differentiation and Implications for Metabolic Stability and hERG Liability

The target compound features an N-isobutyryl amide (2-methylpropanamide) at the 3-position, in contrast to the 4-chlorobenzamide present in DS2 and the varied benzamide substitutions explored in the DS1/DS2 SAR series [1]. In the related imidazo[1,2-a]pyridine-based IGF-1R tyrosine kinase inhibitor series, modification of the aniline/amide portion was explicitly pursued to optimize kinase activity while minimizing hERG ion channel inhibition—a critical cardiac safety liability [2]. The replacement of aromatic benzamide groups with smaller aliphatic amides such as isobutyryl reduces both molecular weight (311.4 vs. 353.8 for DS2) and aromatic ring count, which are established strategies for improving metabolic stability, reducing CYP450 inhibition, and mitigating hERG binding [3]. The N-isobutyryl group is also distinct from the acetamide and propionamide analogs commercially available within the imidazo[1,2-a]pyridine class, providing a stereoelectronically unique hydrogen bond donor/acceptor geometry at the 3-position amide.

amide substituent SAR metabolic stability hERG channel

Recommended Research Applications for N-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide Based on Quantitative Differentiation Evidence


Probing the Positional SAR of δ-Subunit-Selective GABAA Receptor PAMs at the 7-Position of the Imidazopyridine Core

Use this compound as a structurally unique probe to investigate whether 7-methyl substitution on the imidazo[1,2-a]pyridine scaffold confers distinct δ-subunit selectivity, potency, or efficacy compared to the extensively characterized 5-substituted DS2 analogues. Head-to-head electrophysiological profiling against DS2 (EC50 = 142 nM at α4β3δ) and its 5-methyl analogue (compound 30, 6–16× higher potency at α4β1δ) can map the positional dependence of allosteric modulation [1][2]. This SAR expansion may identify new vectors for optimizing δ-selectivity over γ2-containing receptor subtypes.

Benchmarking Physicochemical and Pharmacokinetic Properties of 4-Fluorophenyl Imidazopyridines Against Thienyl-Containing Tool Compounds

Leverage the compound's 4-fluorophenyl group (core logP = 3.94) as a less lipophilic alternative to the thienyl-containing DS2 scaffold (estimated logP ≈ 4.5) for CNS drug discovery programs where balanced blood-brain barrier penetration and reduced tissue accumulation are desired . Comparative assessment of logD, plasma protein binding, microsomal stability, and brain-to-plasma ratio against DS2 can establish whether the 4-fluorophenyl group provides a pharmacokinetic advantage for in vivo CNS target engagement studies.

Evaluating hERG Safety and Metabolic Stability of Aliphatic Amide Imidazopyridines Relative to Aromatic Benzamide Analogs

Test the hypothesis that the N-isobutyryl amide (MW = 311.4) reduces hERG ion channel inhibition risk compared to the 4-chlorobenzamide of DS2 (MW = 353.8), based on established SAR from the imidazo[1,2-a]pyridine IGF-1R kinase inhibitor series where aniline/amide optimization was critical for mitigating cardiac liability [3]. Parallel hERG patch-clamp assays and human liver microsome stability tests can quantify the safety and stability differentiation of the aliphatic amide substitution pattern.

Scaffold-Hopping Reference for Imidazo[1,2-a]pyridine-Based Kinase or GABAA Receptor Drug Discovery Programs

Deploy this compound as a scaffold-hopping reference in medicinal chemistry campaigns that aim to diversify away from the DS2 chemotype or from imidazo[1,2-a]pyridine kinase inhibitors. The unique combination of 7-methyl, 4-fluorophenyl, and N-isobutyryl substituents provides a chemically tractable starting point for parallel library synthesis, with multiple vectors (C2 aryl, C3 amide, C7 alkyl) available for further derivatization [1][2]. Its moderate logP and reduced molecular weight relative to DS2 make it suitable as a fragment-like lead for structure-based drug design.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.